Fluorodifen

Vue d'ensemble

Description

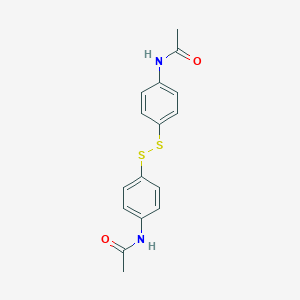

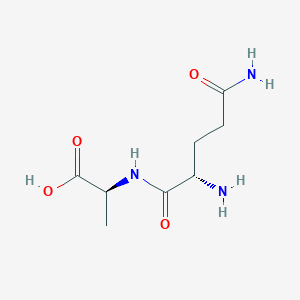

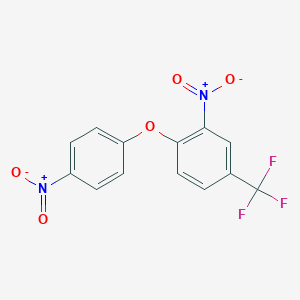

Fluorodifen, a herbicide known chemically as 2,4′-dinitro-4-trifluoromethyl diphenylether, has been studied for its metabolism in plants and its presence in biological matrices. The compound is cleaved in plants like peanuts and peas, resulting in metabolites such as S-(2-nitro-4-trifluoromethylphenyl)-glutathione, which has been confirmed through various spectroscopic methods . The presence of fluorochemicals, including metabolites of fluorodifen, has been a subject of environmental and health concern due to their stability and bioavailability .

Synthesis Analysis

The synthesis of related fluorochemicals, such as Fluoroglycofen-ethyl, involves multiple steps starting from basic compounds like m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride. These processes include salification, etherification, nitration, and condensation, leading to high yields and significant purity levels . Although not directly about fluorodifen, this synthesis pathway provides insight into the complexity of producing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorodifen metabolites has been elucidated using a combination of mass, NMR, and infrared spectroscopy. These techniques have confirmed the structure of the glutathione conjugate metabolite found in peanuts, which is a result of the enzymatic cleavage of fluorodifen . Similarly, the structure of Fluoroglycofen-ethyl was confirmed by IR, 1H-NMR, and MS, indicating the reliability of these methods in analyzing the structure of fluorochemicals .

Chemical Reactions Analysis

The enzymatic cleavage of fluorodifen by a "soluble" glutathione S-transferase in pea seedlings has been characterized, showing specificity for reduced glutathione and fluorodifen as a substrate. The enzyme's activity, substrate specificity, and kinetic parameters have been studied, providing a deeper understanding of the metabolic pathways of diphenylether herbicides in plants .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorochemicals, including those related to fluorodifen, have been studied using various analytical techniques. For instance, the determination of flurbiprofen, a compound structurally similar to fluorodifen, in plasma was achieved through methods like GLC and HPLC, which required sensitive and specific procedures for extraction and quantification . Additionally, the use of covalent-organic frameworks as adsorbents and matrices for SALDI-TOF MS has been explored for the rapid analysis and enrichment of fluorochemicals, demonstrating their hydrophobic interactions and high sensitivity in detecting trace amounts .

Applications De Recherche Scientifique

Metabolism by Soil Microorganisms :Fluorodifen, a herbicide, undergoes metabolism by soil microorganisms. Studies have shown that when used as a sole carbon and nitrogen source, its degradation continues for more than five weeks. The process involves the production of nitrite ions and the identification of p-nitrophenol and quinol as degradation products. This indicates the herbicide's interaction with soil ecosystems and its eventual breakdown through microbial processes (Tewfik & Hamdi, 1975).

Role in Plant Metabolism :Fluorodifen is metabolized in plants, like spruce cell cultures, through the glutathione (GSH) pathway. The metabolism involves the cleavage of the diphenyl ether bond by GSH, leading to various metabolites. This research has implications for understanding how plants detoxify and process herbicides, potentially informing agricultural practices and herbicide design (Lamoureux et al., 1991).

Glutathione Transferase Evolution for Herbicide Detoxification :The evolution of plant Tau class glutathione transferases (GSTUs) has been studied for their role in detoxifying diphenylether herbicides like fluorodifen. Mutant GSTUs exhibiting enhanced detoxification capabilities were identified, providing insights into the mechanisms plants use to resist herbicides. This research can guide the development of more effective and selective herbicides (Dixon et al., 2003).

Comparative Herbicide Effects in Wheat and Ryegrass :A comparative study on wheat and Italian ryegrass exposed to fluorodifen highlighted its impact on photosynthesis and respiration, varying by species. The study also explored the antioxidant activities and detoxification rates, providing crucial data on the differential response of crops and weeds to herbicides. This knowledge is vital for developing targeted herbicide strategies (Del Buono et al., 2011).

Metabolism in Rats :Research on the metabolism of fluorodifen in rats has revealed the formation of mercapturic acid as a significant pathway. Such studies contribute to understanding the environmental and health impacts of herbicides, crucial for regulatory and safety assessments (Lamoureux & Davison, 1975).

Safety and Hazards

Mécanisme D'action

Target of Action

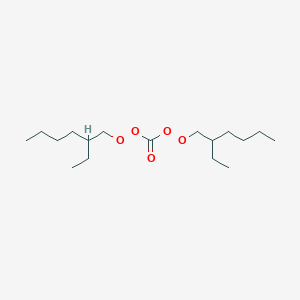

Fluorodifen, a chemical compound with the molecular formula C13H7F3N2O5 , is primarily used as a herbicide It is known that fluorodifen, like other herbicides, typically targets enzymes or proteins essential for plant growth and development .

Mode of Action

It is known that fluorodifen belongs to the diphenyl ether group of herbicides . These herbicides generally act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll production. This inhibition disrupts photosynthesis, leading to the death of the plant .

Biochemical Pathways

This inhibition leads to the accumulation of protoporphyrin IX, a highly photodynamic molecule that, upon exposure to light, produces reactive oxygen species leading to lipid peroxidation and cell death .

Result of Action

The primary result of Fluorodifen’s action is the death of the plant. By inhibiting PPO, Fluorodifen disrupts chlorophyll production, leading to the cessation of photosynthesis. This results in the production of reactive oxygen species, causing oxidative damage and ultimately leading to plant death .

Propriétés

IUPAC Name |

2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMCAJWVGYGUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037553 | |

| Record name | Fluorodifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15457-05-3 | |

| Record name | Fluorodifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15457-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorodifen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorodifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorodifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorodifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORODIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4154A0WOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.